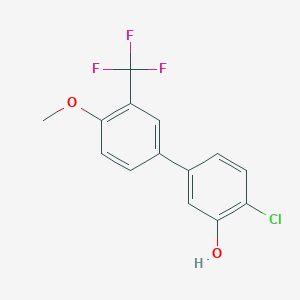
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (also known as 2-CMT) is a chlorinated phenolic compound that is widely used in scientific research. It is used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
2-CMT has a wide range of scientific research applications. It is used as a starting material for organic synthesis and as a reagent for the synthesis of other compounds. It is also used in the synthesis of polymers, in the synthesis of drugs, and in the synthesis of fluorescent dyes. Additionally, 2-CMT is used in the synthesis of nanomaterials, in the synthesis of catalysts, and in the synthesis of materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-CMT is not yet fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-CMT has been shown to have a modulatory effect on the activity of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT2 receptor.
Biochemical and Physiological Effects
2-CMT has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, 2-CMT has been shown to have anti-cancer properties, as well as anti-metastatic and anti-angiogenic properties. Furthermore, 2-CMT has been shown to have neuroprotective and anti-depressant properties.
Advantages and Limitations for Lab Experiments
2-CMT has several advantages for lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, 2-CMT is stable and has a wide range of applications. However, there are some limitations to using 2-CMT in lab experiments. It is not water-soluble, and it has a low solubility in organic solvents. Additionally, it is not biodegradable, so it must be disposed of properly.
Future Directions
The potential future directions for 2-CMT are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted to develop new synthesis methods for 2-CMT, as well as to explore its potential applications in the synthesis of other compounds. Furthermore, research could be conducted to explore the potential therapeutic effects of 2-CMT, as well as its potential uses in drug delivery systems. Finally, research could be conducted to explore the potential environmental implications of 2-CMT, as well as its potential uses in green chemistry.
Synthesis Methods
2-CMT is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-trifluoromethylphenol and 2-methoxy-5-trifluoromethylphenol in the presence of sodium hydroxide. This reaction produces 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol. The second step involves the purification of the product through recrystallization.
properties
IUPAC Name |
2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIGXFZLENLAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686186 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
CAS RN |
1261961-50-5 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)


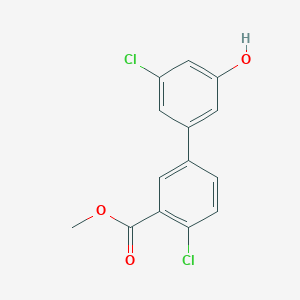

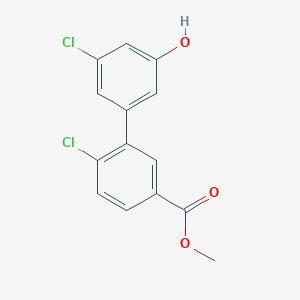

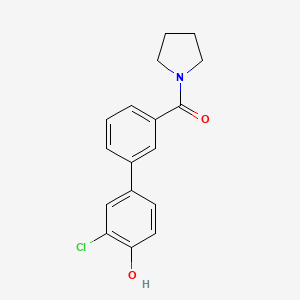
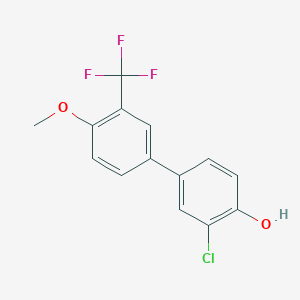
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
